molecular formula C10H12N2OS B13712323 2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one

2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one

Cat. No.: B13712323
M. Wt: 208.28 g/mol
InChI Key: UDCKVPUEAFWBKU-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzoisothiazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method yields the target product in varying yields depending on the specific conditions and substrates used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylamino)ethyl)benzo[d]imidazol-2-one
  • 2-(2-(Methylamino)ethyl)benzo[d]thiazol-2-one
  • 2-(2-(Methylamino)ethyl)benzo[d]oxazol-2-one

Uniqueness

2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one is unique due to its specific isothiazolone core, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H12N2OS/c1-11-6-7-12-10(13)8-4-2-3-5-9(8)14-12/h2-5,11H,6-7H2,1H3

InChI Key

UDCKVPUEAFWBKU-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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